molecular formula C7H15ClN2O B6168622 N,2-dimethylpyrrolidine-3-carboxamide hydrochloride, Mixture of diastereomers CAS No. 2742656-12-6

N,2-dimethylpyrrolidine-3-carboxamide hydrochloride, Mixture of diastereomers

Cat. No. B6168622
CAS RN: 2742656-12-6
M. Wt: 178.7
InChI Key:
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Description

N,2-dimethylpyrrolidine-3-carboxamide hydrochloride, or N,2-DMPCH, is a mixture of diastereomers, or molecules with the same molecular formula but different spatial arrangements. N,2-DMPCH is an organic compound used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It has been widely studied for its potential applications in medicinal chemistry, biochemistry, and other scientific research.

Mechanism of Action

The mechanism of action of N,2-DMPCH is not yet fully understood. However, it is believed that its primary action is to interact with proteins and enzymes in the body. This interaction is believed to affect the activity of these proteins and enzymes, which in turn affects the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
N,2-DMPCH has been studied for its potential effects on biochemical and physiological processes in the body. In laboratory studies, it has been shown to affect the activity of enzymes and proteins involved in metabolic processes. It has also been shown to affect the activity of enzymes and proteins involved in the synthesis of hormones and other molecules. In addition, it has been shown to affect the activity of enzymes and proteins involved in cell signaling pathways.

Advantages and Limitations for Lab Experiments

The use of N,2-DMPCH in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is a stable compound. In addition, it is relatively inexpensive and can be used in a variety of experiments. However, there are also some limitations. N,2-DMPCH is not water-soluble, so it must be used in an organic solvent. In addition, it can be difficult to obtain in pure form, as it is often contaminated with other compounds.

Future Directions

The potential applications of N,2-DMPCH are vast, and there are many possible future directions for its use. For example, it could be used to study the structure and function of proteins and enzymes involved in metabolic processes. It could also be used to study the effects of drugs and other compounds on biochemical and physiological processes in the body. In addition, it could be used to develop new drugs and pharmaceuticals. Finally, it could be used to study the interactions between organic compounds and other molecules.

Synthesis Methods

N,2-DMPCH can be synthesized by a variety of methods, including alkylation, condensation, and oxidation. Alkylation involves the reaction of an alkyl halide with an amine to form a secondary amine. Condensation involves the reaction of an acid and an alcohol to form an ester. Oxidation involves the reaction of an alcohol with an oxidizing agent to form aldehydes or ketones. The synthesis of N,2-DMPCH typically involves the reaction of an alkyl halide with an amine to form an intermediate, which is then oxidized to form the desired product.

Scientific Research Applications

N,2-DMPCH has been studied for its potential applications in medicinal chemistry, biochemistry, and other scientific research. In medicinal chemistry, N,2-DMPCH has been used as a model compound in the development of new drugs and pharmaceuticals. In biochemistry, it has been used to study the structure and function of enzymes and other proteins. In other scientific research, it has been used to study the properties of organic compounds and their interactions with other molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N,2-dimethylpyrrolidine-3-carboxamide hydrochloride involves the reaction of 2,3-dimethylpyrrole with ethyl chloroformate to form N-ethyl-2,3-dimethylpyrrole-3-carboxamide. This intermediate is then reacted with dimethylamine to form N-ethyl-N,2-dimethylpyrrolidine-3-carboxamide, which is subsequently hydrolyzed to yield the target compound as a mixture of diastereomers.", "Starting Materials": [ "2,3-dimethylpyrrole", "ethyl chloroformate", "dimethylamine", "hydrochloric acid", "sodium hydroxide", "water", "organic solvents (e.g. dichloromethane, diethyl ether)" ], "Reaction": [ "Step 1: React 2,3-dimethylpyrrole with ethyl chloroformate in the presence of a base (e.g. sodium hydroxide) and an organic solvent (e.g. dichloromethane) to form N-ethyl-2,3-dimethylpyrrole-3-carboxamide.", "Step 2: React N-ethyl-2,3-dimethylpyrrole-3-carboxamide with dimethylamine in the presence of a base (e.g. sodium hydroxide) and an organic solvent (e.g. diethyl ether) to form N-ethyl-N,2-dimethylpyrrolidine-3-carboxamide.", "Step 3: Hydrolyze N-ethyl-N,2-dimethylpyrrolidine-3-carboxamide with hydrochloric acid in the presence of water to yield N,2-dimethylpyrrolidine-3-carboxamide hydrochloride as a mixture of diastereomers." ] }

CAS RN

2742656-12-6

Product Name

N,2-dimethylpyrrolidine-3-carboxamide hydrochloride, Mixture of diastereomers

Molecular Formula

C7H15ClN2O

Molecular Weight

178.7

Purity

95

Origin of Product

United States

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